Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate
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Description
Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate is a useful research compound. Its molecular formula is C19H13FO4S and its molecular weight is 356.37. The purity is usually 95%.
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Scientific Research Applications
Fluorination of Dibenzofuran
The fluorination process of dibenzofuran, which is a key component of Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate, has been studied using N-F type reagents. The yield and regioselectivity of the fluorinated products formed depend on the reagent used (Zupan, Iskra, & Stavber, 1996).
Radiosynthesis of Fluorine-18 Labeled Beta-Blockers
A novel synthesis method, including fluorinated derivatives of beta-blockers involving this compound, has been developed. This method shows promise for cerebral PET imaging (Stephenson et al., 2008).
HPLC-FLD Method with Fluorescent Labeling
A novel HPLC-FLD method using a new fluorescent labeling reagent, including this compound, shows high detection sensitivity and selectivity for bile acid and free fatty acid in human serum. This method offers an efficient way for detecting these compounds in clinical samples (Li et al., 2012).
Synthesis of Anticancer Drug Lapatinib
Research on the synthesis of tosylate salts of the anticancer drug lapatinib, involving this compound, has augmented our understanding of the role of nonbonded interactions in drug products. This contributes to the development of more effective pharmaceuticals (Ravikumar et al., 2013).
Antitubercular Activity of Dibenzofuran Embodied Homoisoflavonoids
The synthesis of novel dibenzofuran embodied homoisoflavonoids, including this compound, has demonstrated significant antitubercular activity. This points to potential new treatments for tuberculosis (Yempala et al., 2012).
Synthesis of Vorozole Analogues for Aromatase Imaging
Research on the synthesis of 18F-labelled vorozole analogues, which include this compound, has contributed to the development of new imaging agents for aromatase. This is significant for cancer research and treatment (Erlandsson et al., 2008).
Corrosion Inhibition in Acidic Medium
Studies on the inhibitory action of synthesized compounds, including this compound, on the corrosion of metals in acidic mediums have shown excellent inhibiting properties. This has implications for industrial applications (Ehsani, Moshrefi, & Ahmadi, 2015).
Properties
IUPAC Name |
dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4S/c1-12-10-14(7-8-17(12)20)25(21,22)24-13-6-9-19-16(11-13)15-4-2-3-5-18(15)23-19/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVQKHJEJFTSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.